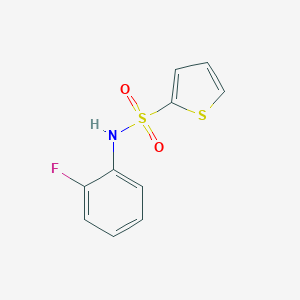![molecular formula C26H27N3O5S B299294 N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B299294.png)
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, commonly known as ABT-737, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a cancer treatment. ABT-737 was developed by Abbott Laboratories and has been shown to selectively induce apoptosis, or programmed cell death, in cancer cells by targeting B-cell lymphoma 2 (BCL-2) family proteins.
Mécanisme D'action
ABT-737 selectively targets N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide family proteins, which are involved in regulating apoptosis. Specifically, ABT-737 binds to the BH3-binding groove of N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, BCL-XL, and BCL-W, which are anti-apoptotic proteins. By binding to these proteins, ABT-737 prevents them from inhibiting pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the apoptotic pathway. The compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, ABT-737 has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ABT-737 is its selectivity for N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide family proteins, which allows for targeted induction of apoptosis in cancer cells. However, one limitation is that ABT-737 has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on ABT-737. One area of interest is the development of more potent and selective N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide inhibitors based on the structure of ABT-737. Another area of interest is the investigation of the potential of ABT-737 as a combination therapy with other cancer treatments. Additionally, research is needed to further understand the mechanisms of resistance to ABT-737 in cancer cells and to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of ABT-737 involves a multi-step process that includes the reaction of various reagents to form the final product. The initial step involves the reaction of 4-allyloxybenzaldehyde with hydrazine hydrate to form 4-(allyloxy)benzaldehyde hydrazone. This is followed by the reaction of the hydrazone with 2-(2-bromoacetyl)benzoic acid to form the key intermediate, 2-(2-{4-(allyloxy)benzylidene}hydrazino)-2-oxoethyl benzoic acid. The final step involves the reaction of the intermediate with 2-ethoxyaniline and benzenesulfonyl chloride to form ABT-737.
Applications De Recherche Scientifique
ABT-737 has been extensively studied in scientific research for its potential as a cancer treatment. The compound has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. ABT-737 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propriétés
Nom du produit |
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C26H27N3O5S |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H27N3O5S/c1-3-18-34-22-16-14-21(15-17-22)19-27-28-26(30)20-29(24-12-8-9-13-25(24)33-4-2)35(31,32)23-10-6-5-7-11-23/h3,5-17,19H,1,4,18,20H2,2H3,(H,28,30)/b27-19+ |
Clé InChI |
KGOUZIJDMOADIE-ZXVVBBHZSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-bicyclo[2.2.1]hept-2-yl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299212.png)
![ethyl 4-{N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B299213.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299214.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B299215.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299216.png)
![N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299218.png)
![N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B299219.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B299220.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)
